GPR35 agonist 2 mechanism of action
GPR35 agonist 2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action for GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory bowel disease (IBD), cardiovascular conditions, and metabolic disorders.[1][2] Its activation by various endogenous and synthetic agonists initiates a complex signaling cascade that is not limited to a single G protein pathway. This guide provides a detailed examination of the dualistic signaling mechanism of GPR35 agonists, focusing on the recruitment and activation of both G protein subtypes and β-arrestin-2. We consolidate quantitative pharmacological data, present detailed experimental protocols for key assays, and provide visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the field.
Core Signaling Hubs: A Dualistic Mechanism
Activation of GPR35 by an agonist is not a simple on-off switch but rather an initiation of a nuanced signaling response that can be broadly categorized into two principal arms: G protein-dependent signaling and β-arrestin-dependent signaling. The receptor demonstrates coupling to multiple G protein families, primarily Gα12/13 and Gαi/o, while also robustly recruiting the scaffolding protein β-arrestin-2.[1][3] This dual capability allows for a diverse and context-dependent cellular response, with evidence suggesting that different agonists can preferentially activate one pathway over the other, a phenomenon known as biased agonism.[3]
G Protein-Dependent Pathways
GPR35 exhibits a distinct preference for coupling with specific Gα subunits. The most prominently reported interactions are:
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Gα13 Activation : GPR35 shows marked selectivity for activating Gα13.[4][5] This pathway is centrally linked to the regulation of the actin cytoskeleton and cell motility through the activation of RhoA/Rho kinase signaling.[6] This interaction is a key avenue for signal generation from GPR35.[4][5]
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Gαi/o Activation : Agonist binding to GPR35 can also lead to the activation of the pertussis toxin-sensitive Gαi/o family of G proteins.[1][7] This coupling typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
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Constitutive Activity : Notably, GPR35 can exhibit agonist-independent, or constitutive, activity. This basal signaling appears to be biased, with studies showing substantial constitutive activation of Gα12 and Gα13, but not Gαi/o family proteins.[9]
β-Arrestin-2 Recruitment and Signaling
Upon agonist binding, GPR35 readily recruits β-arrestin-2.[1][4] This interaction serves two major functions:
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Desensitization and Internalization : As with many GPCRs, β-arrestin-2 binding is a canonical mechanism for receptor desensitization, uncoupling it from G proteins and targeting it for internalization into early endosomes.[1][10]
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G Protein-Independent Signaling : β-arrestin-2 also acts as a signal transducer itself, scaffolding other signaling proteins like those in the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][11] This can lead to distinct cellular outcomes independent of G protein activation.
Certain ligands, like pamoic acid and zaprinast, are effective at promoting β-arrestin-2 recruitment, whereas the endogenous ligand kynurenic acid is a poor recruiter, highlighting the potential for ligand bias.[3][12]
GPR35 Signaling Pathways
The activation of GPR35 by an agonist like Zaprinast or Lodoxamide initiates concurrent signaling cascades. The diagrams below illustrate these primary pathways.
Quantitative Pharmacology of GPR35 Agonists
The potency of GPR35 agonists can vary significantly between species orthologs, a critical consideration for translational research.[6] Zaprinast, for example, is substantially more potent at the rat receptor than the human one.[4][13] The following table summarizes reported potency (EC50) values for common GPR35 agonists across different species and assays.
| Agonist | Species | Assay Type | Reported EC50 | Reference(s) |
| Zaprinast | Human | Intracellular Ca2+ Mobilization | 840 nM | [13][14] |
| Rat | Intracellular Ca2+ Mobilization | 16 nM | [13][14] | |
| Human | AP-TGF-α Shedding | 0.7 µM | [15] | |
| Kynurenic Acid | Human | β-Arrestin-2 Recruitment | Low Potency | [4] |
| Rat | β-Arrestin-2 Recruitment | Higher Potency than Human | [4] | |
| Human | AP-TGF-α Shedding | 4.1 mM | [15] | |
| Human | [35S]GTPγS Binding | Micromolar concentrations | [7] | |
| Lodoxamide | Human | AP-TGF-α Shedding | 1 nM | [15] |
| Human | β-Arrestin-2 Recruitment | High Potency | [16] | |
| Rat | β-Arrestin-2 Recruitment | Equipotent to Human | [16] | |
| Pamoic Acid | Human | AP-TGF-α Shedding | 9 nM | [15] |
| Human | ERK1/2 Phosphorylation | High Potency | [17] |
Note: EC50 values are highly dependent on the assay system and cell line used. The data presented are for comparative purposes.
Experimental Protocols & Workflows
Characterizing the mechanism of action of GPR35 agonists requires a suite of specialized cellular assays. Below are detailed methodologies for key experiments cited in the literature.
General Experimental Workflow
The process of characterizing a novel GPR35 agonist typically follows a standardized workflow to assess its activity across the primary signaling axes.
References
- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 9. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pathhunter-express-gpr35-activated-gpcr-internalization-assay [discoverx.com]
- 11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
